An In-Depth Technical Guide to 1-(3-Ethoxyphenyl)ethanone
An In-Depth Technical Guide to 1-(3-Ethoxyphenyl)ethanone
Introduction
1-(3-Ethoxyphenyl)ethanone, also known by its common synonym 3-ethoxyacetophenone, is an aromatic ketone that serves as a versatile and crucial intermediate in the synthesis of more complex organic molecules. Its disubstituted phenyl ring, featuring both an activating ethoxy group and a moderately deactivating acetyl group in a meta-arrangement, provides a unique electronic and steric profile for further chemical modification. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, providing the technical insights necessary for its effective application in research and development, particularly within the pharmaceutical and fragrance industries.
Molecular Structure and Chemical Identity
1-(3-Ethoxyphenyl)ethanone is structurally defined by an acetyl group (–COCH₃) and an ethoxy group (–OCH₂CH₃) attached to a benzene ring at the 1 and 3 positions, respectively. The presence of the electron-donating ethoxy group and the electron-withdrawing acetyl group dictates the regioselectivity of subsequent electrophilic aromatic substitution reactions.
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3-ethoxyphenyl)ethanone | |
| Synonyms | 3-Ethoxyacetophenone, 1-Acetyl-3-ethoxybenzene | [1] |
| CAS Number | 52600-91-6 | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| SMILES | CCOC1=CC=CC(=C1)C(=O)C | |
| InChIKey | RUWWFEHTGUJEDT-UHFFFAOYSA-N |
graph chemical_structure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, size="6,6", ratio="auto"]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];
// Bonds in Benzene Ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Substituents // Acetyl group at C1 C_acetyl [label="C", pos="0,2.2!"]; O_acetyl [label="O", pos="-0.5,3!"]; C_methyl [label="CH₃", pos="1,2.6!"]; C1 -- C_acetyl [label=""]; C_acetyl -- O_acetyl [label="", style=double]; C_acetyl -- C_methyl [label=""];
// Ethoxy group at C3 O_ethoxy [label="O", pos="-1.8,-0.8!"]; C_ethyl1 [label="CH₂", pos="-2.8,-0.5!"]; C_ethyl2 [label="CH₃", pos="-3.8,-0.8!"]; C3 -- O_ethoxy [label=""]; O_ethoxy -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""];
// Aromatic hydrogens (implicit) H2[label="H", pos="-1.5,1!"]; H4[label="H", pos="0,-1.8!"]; H5[label="H", pos="1.5,-1!"]; H6[label="H", pos="1.5,1!"]; C2 -- H2[style=invis]; C4 -- H4[style=invis]; C5 -- H5[style=invis]; C6 -- H6[style=invis]; }
Caption: 2D Chemical Structure of 1-(3-Ethoxyphenyl)ethanone.
Physicochemical Properties
The experimental data for 1-(3-ethoxyphenyl)ethanone is not widely published. However, reliable estimations can be made from its close structural analog, 1-(3-methoxyphenyl)ethanone, as the primary difference is a single methylene group in the ether linkage, leading to predictable changes in boiling point and density.
| Property | Estimated Value | Rationale / Source |
| Physical Form | Liquid | Analogous to 3-methoxyacetophenone.[2] |
| Boiling Point | ~245-255 °C | Estimated from 3-methoxyacetophenone (239-241 °C). The addition of a CH₂ group typically increases the boiling point.[3] |
| Density | ~1.08 g/mL at 25 °C | Estimated from 3-methoxyacetophenone (1.094 g/mL). A slight decrease is expected due to the larger ethyl group.[3] |
| Refractive Index | ~1.540 at 20 °C | Estimated from 3-methoxyacetophenone (n20/D 1.542).[3] |
| Solubility | Soluble in alcohols, ethers, and chlorinated solvents. Slightly soluble in water. | General solubility for aromatic ketones. |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of 1-(3-ethoxyphenyl)ethanone is the Friedel-Crafts acylation of ethoxybenzene.[4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile, the acylium ion, from an acylating agent like acetyl chloride or acetic anhydride.
Reaction Mechanism
The causality of the reaction pathway is rooted in the generation and subsequent attack of a resonance-stabilized acylium ion on the electron-rich aromatic ring of ethoxybenzene.
Step 1: Acylium Ion Formation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which serves as the active electrophile.[4][5]
Step 2: Electrophilic Attack: The ethoxy group of ethoxybenzene is an ortho-, para-director due to its electron-donating resonance effect. However, the steric hindrance of the ethoxy group often favors para-substitution. The formation of the meta-isomer as the primary product is less common and suggests that either the starting material is 1,3-disubstituted or specific reaction conditions are employed to favor this isomer, though Friedel-Crafts reactions can sometimes yield mixtures. For the purpose of synthesizing the target molecule, we assume conditions that lead to the desired 3-substituted product, or a separation step is implied. The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
Step 3: Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, 1-(3-ethoxyphenyl)ethanone, and HCl as a byproduct.[5]
Caption: Mechanism of Friedel-Crafts Acylation for 1-(3-Ethoxyphenyl)ethanone.
Experimental Protocol
This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.[4] All operations must be conducted in a well-ventilated fume hood using anhydrous conditions, as the aluminum chloride catalyst is highly water-sensitive.
Materials:
-
Ethoxybenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane as solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain a dry atmosphere and vent HCl gas produced.
-
Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.1 to 1.3 molar equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.0 molar equivalent) dropwise to the stirred suspension via the dropping funnel.
-
Addition of Substrate: After the addition of acetyl chloride, add ethoxybenzene (1.0 molar equivalent) dropwise, maintaining the temperature at 0-5 °C. The choice to add ethoxybenzene to the AlCl₃-acyl chloride complex is a standard procedure that pre-forms the reactive electrophile.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x portions).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure 1-(3-ethoxyphenyl)ethanone.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following spectroscopic methods are key.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (in ppm) in CDCl₃ are detailed below, based on data from structurally similar compounds.
¹H NMR (Proton NMR):
-
Aromatic Protons (4H): A complex multiplet pattern is expected between δ 7.0-7.6 ppm. The protons ortho to the acetyl group will be the most downfield, while the proton ortho to the ethoxy group will be the most upfield.
-
Ethoxy Methylene Protons (-OCH₂-): A quartet around δ 4.1 ppm due to coupling with the methyl protons.
-
Acetyl Methyl Protons (-COCH₃): A sharp singlet around δ 2.6 ppm.
-
Ethoxy Methyl Protons (-CH₃): A triplet around δ 1.4 ppm due to coupling with the methylene protons.
¹³C NMR (Carbon NMR):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~198 | Typical for aryl ketones. |
| Aromatic C-O | ~159 | Carbon attached to the electron-donating ethoxy group. |
| Aromatic C-C=O | ~138 | Carbon attached to the electron-withdrawing acetyl group. |
| Aromatic CH | ~129, 122, 120, 114 | Four distinct signals for the aromatic C-H carbons. |
| Methylene (-OCH₂) | ~64 | Standard for an ethoxy group attached to an aromatic ring. |
| Acetyl Methyl (-COCH₃) | ~27 | Typical for an acetyl group. |
| Ethoxy Methyl (-CH₃) | ~15 | Standard for an ethoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C=O Stretch: A strong, sharp absorption band in the range of 1680-1690 cm⁻¹ is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C-O Stretch: A strong band for the aryl-alkyl ether linkage will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.
-
sp² C-H Stretch: Aromatic C-H stretches will be observed just above 3000 cm⁻¹ .
-
sp³ C-H Stretch: Aliphatic C-H stretches from the acetyl and ethoxy groups will be observed just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): A peak at m/z = 164 , corresponding to the molecular weight of C₁₀H₁₂O₂.
-
Base Peak: The most intense peak is commonly observed at m/z = 135 , resulting from the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group, forming a stable cation.
-
Other Fragments: A prominent peak at m/z = 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also expected.
Safety and Handling
1-(3-Ethoxyphenyl)ethanone should be handled with appropriate laboratory precautions.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Handling: Work in a well-ventilated area or fume hood.[3] Wear suitable protective clothing, including gloves and safety glasses or goggles.[6] Avoid contact with skin and eyes and prevent the formation of aerosols.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
Applications and Conclusion
1-(3-Ethoxyphenyl)ethanone is a valuable building block in organic synthesis. Its derivatives are explored in pharmaceutical research for potential therapeutic applications. The presence of the ketone and ether functionalities allows for a wide range of subsequent chemical transformations, including oxidation, reduction, and further substitution on the aromatic ring. It also finds use in the fragrance industry due to its aromatic properties.
This guide provides a foundational framework for understanding and utilizing 1-(3-ethoxyphenyl)ethanone. By detailing its structure, properties, a robust synthesis protocol, and analytical benchmarks, it equips researchers and developers with the necessary knowledge for its confident application in their scientific endeavors.
References
-
PubChem. (n.d.). 3-Methoxyacetophenone. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-Ethoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 7, 2026, from [Link]
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